molecular formula C12H12Cl2N2O3 B1274237 Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride CAS No. 72133-30-3

Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride

Cat. No.: B1274237
CAS No.: 72133-30-3
M. Wt: 303.14 g/mol
InChI Key: IJTFVJJXAVCDFP-UHFFFAOYSA-N
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Description

It is a third-generation platinum compound that has shown promising results in clinical trials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride involves several steps. The starting material is typically picolinic acid, which undergoes a series of reactions to introduce the p-aminophenoxy group. The final product is then converted to its dihydrochloride salt form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures are implemented at various stages to monitor the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced to form different reduced species.

    Substitution: The compound can undergo substitution reactions where the p-aminophenoxy group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry studies.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: As a platinum-based chemotherapy drug, it is used in the treatment of various cancers, showing promising results in clinical trials.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride involves its interaction with DNA. The compound forms cross-links with DNA, inhibiting DNA replication and transcription, leading to cell death. This mechanism is similar to other platinum-based chemotherapy drugs but with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: A first-generation platinum-based chemotherapy drug.

    Carboplatin: A second-generation platinum-based chemotherapy drug.

    Oxaliplatin: Another third-generation platinum-based chemotherapy drug.

Uniqueness

Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride is unique due to its improved efficacy and reduced side effects compared to other platinum-based chemotherapy drugs. Its structure allows for better interaction with DNA and reduced resistance by cancer cells.

Properties

IUPAC Name

5-(4-aminophenoxy)pyridine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3.2ClH/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10;;/h1-7H,13H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTFVJJXAVCDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CN=C(C=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222445
Record name Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72133-30-3
Record name Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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